molecular formula C24H28CuO8 B2967104 Monobutyl Phthalate Copper(II) Salt CAS No. 25215-53-6

Monobutyl Phthalate Copper(II) Salt

Cat. No.: B2967104
CAS No.: 25215-53-6
M. Wt: 508.026
InChI Key: WXQNWNSBCISOPI-UHFFFAOYSA-N
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Preparation Methods

Monobutyl Phthalate Copper(II) Salt can be synthesized through the reaction of monobutyl phthalate with copper(II) salts under controlled conditions. The reaction typically involves the use of solvents like ethanol to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Monobutyl Phthalate Copper(II) Salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Monobutyl Phthalate Copper(II) Salt has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Monobutyl Phthalate Copper(II) Salt involves its interaction with molecular targets such as enzymes and cellular components. The copper center can participate in redox reactions, influencing various biochemical pathways. The phthalate ligand may also interact with biological molecules, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Monobutyl Phthalate Copper(II) Salt can be compared with other similar compounds, such as:

This compound is unique due to its specific ligand structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-butoxycarbonylbenzoic acid;copper
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H14O4.Cu/c2*1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h2*4-7H,2-3,8H2,1H3,(H,13,14);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQNWNSBCISOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)O.CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28CuO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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